molecular formula C21H15BrN2S B12143578 N-[(2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12143578
M. Wt: 407.3 g/mol
InChI Key: LZAFNSUJEVXXHK-UHFFFAOYSA-N
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Description

N-[(2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a thiazole ring, which is further linked to an aniline moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the thiazole ring. The final step involves the reaction of the thiazole derivative with aniline under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

N-[(2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline
  • N-[(2E)-4-(4-fluorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline
  • N-[(2E)-4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline

Uniqueness

N-[(2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C21H15BrN2S

Molecular Weight

407.3 g/mol

IUPAC Name

4-(4-bromophenyl)-N,3-diphenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C21H15BrN2S/c22-17-13-11-16(12-14-17)20-15-25-21(23-18-7-3-1-4-8-18)24(20)19-9-5-2-6-10-19/h1-15H

InChI Key

LZAFNSUJEVXXHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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